N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide
Description
N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 5-position with a 2-chlorophenyl group and at the 2-position with a 5,6,7,8-tetrahydronaphthalene-2-carboxamide moiety. This compound is structurally related to kinase inhibitors and other enzyme modulators, as evidenced by its similarity to compounds tested in Staphylococcus aureus bacillithiol transferase (BstA) purification studies .
Properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O2/c20-16-8-4-3-7-15(16)18-22-23-19(25-18)21-17(24)14-10-9-12-5-1-2-6-13(12)11-14/h3-4,7-11H,1-2,5-6H2,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQOVVNXVBZJCTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 1,3,4-oxadiazole derivatives with diverse pharmacological applications. Below is a comparative analysis with structurally analogous compounds, focusing on substituent variations, molecular features, and inferred biological implications.
Table 1: Structural and Functional Comparison of Selected 1,3,4-Oxadiazole Derivatives
Key Observations
Substituent Position on Phenyl Rings: The 2-chlorophenyl group in the target compound may confer distinct steric and electronic effects compared to 4-chlorophenyl derivatives (e.g., 4-F1374-0808). In contrast, the 5,6,7,8-tetrahydronaphthalen-2-yl substituent (as in 7-F0608-0617) provides a partially saturated bicyclic system, which may enhance membrane permeability compared to fully aromatic naphthalene .
Carboxamide Modifications :
- The tetrahydronaphthalene-2-carboxamide group in the target compound introduces conformational rigidity and increased lipophilicity compared to simpler benzamide derivatives (e.g., 5-F1374-0081). This could improve pharmacokinetic properties such as half-life .
- Fluorine or chlorine atoms on the benzamide ring (e.g., 7-F0608-0617) may enhance binding through halogen bonding or modulate electron distribution at the active site .
The phenoxy group in 5-F1374-0081 may facilitate interactions with hydrophobic enzyme pockets, whereas the tetrahydronaphthalene system in the target compound could optimize interactions with larger binding sites .
Research Findings and Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to those for analogous oxadiazoles, involving cyclization of thiosemicarbazides or condensation reactions, as seen in related studies .
- Structure-Activity Relationship (SAR) : Positional isomerism (e.g., 2-chloro vs. 4-chloro) and carboxamide modifications significantly influence bioactivity, as demonstrated by the diversity of kinase inhibitors in .
- Potential Applications: Given the role of similar compounds in enzyme modulation, the target compound may warrant evaluation against bacterial kinases (e.g., BstA in S. aureus) or cancer-related targets .
Q & A
Q. What are the standard synthetic routes for synthesizing this compound?
The synthesis typically involves coupling a tetrahydronaphthalene-2-carboxylic acid derivative with a 2-chlorophenyl-substituted oxadiazole precursor. Key steps include:
- Hydrazide formation : Reacting the carboxylic acid with hydrazine hydrate.
- Oxadiazole cyclization : Using carbon disulfide and potassium hydroxide under reflux to form the 1,3,4-oxadiazole ring .
- Amide coupling : Activating the carboxylic acid (e.g., via CDI or DCC) and reacting with the oxadiazole-amine intermediate. Solvents like ethanol or DMF are critical for solubility, and temperatures range from 60–100°C depending on the step .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the connectivity of the oxadiazole, tetrahydronaphthalene, and carboxamide groups.
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm, N-H bend at ~3300 cm).
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% typically required for pharmacological studies) .
Q. What initial biological screening assays are recommended for this compound?
- Antimicrobial Activity : Disk diffusion or microbroth dilution assays against Gram-positive/negative bacteria and fungi.
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., MCF-7, HeLa).
- Enzyme Inhibition : Fluorescence-based assays for targets like COX-2 or acetylcholinesterase .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Design of Experiments (DOE) : Systematic variation of parameters (e.g., solvent polarity, temperature, catalyst loading).
- Continuous Flow Reactors : Enhance reproducibility and scalability for multi-step syntheses .
- Purification Strategies : Use of column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water mixtures) .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Reaction Temperature | 70–80°C (cyclization step) | Maximizes ring closure |
| Solvent (Cyclization) | DMF | Enhances solubility |
| Catalyst (Amide Coupling) | CDI | Reduces side reactions |
Q. How can computational methods predict the compound’s interaction with biological targets?
- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding poses with enzymes (e.g., COX-2) or receptors.
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-target complexes over time.
- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing Cl on phenyl) with bioactivity .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Assay Standardization : Use common positive controls (e.g., doxorubicin for cytotoxicity) and standardized cell lines.
- Metabolic Stability Tests : Liver microsome assays with HPLC-UV analysis to identify degradation products.
- Structural Confirmation : Single-crystal X-ray diffraction (using SHELX ) validates compound identity if bioactivity discrepancies arise .
Q. How does substituent variation on the oxadiazole ring affect pharmacological activity?
Structure-Activity Relationship (SAR) studies reveal:
- Electron-withdrawing groups (e.g., Cl at phenyl para position) enhance antimicrobial activity.
- Hydrophobic substituents (e.g., methyl groups) improve blood-brain barrier penetration for CNS targets.
| Substituent | Position | Biological Activity | Reference |
|---|---|---|---|
| 2-Cl | Phenyl | Anticancer (IC = 12 µM) | |
| 3,4-diCH | Phenyl | Antimicrobial (MIC = 8 µg/mL) | |
| 4-NO | Phenyl | Cytotoxicity (IC = 5 µM) |
Q. What methodologies are recommended for studying metabolic stability in vitro?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
